molecular formula C7H15NO2 B13303824 (3R)-3-Amino-4-methylhexanoic acid

(3R)-3-Amino-4-methylhexanoic acid

Cat. No.: B13303824
M. Wt: 145.20 g/mol
InChI Key: JHEDYGILOIBOTL-PRJDIBJQSA-N
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Description

(3R)-3-Amino-4-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon atom and a methyl group (-CH3) attached to the fourth carbon atom of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-4-methylhexanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry of the product. The synthetic route typically starts with the preparation of a suitable precursor, such as a protected amino acid derivative, followed by a series of chemical reactions including hydrogenation, deprotection, and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-4-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under mild conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-Amino-4-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another amino acid with a similar structure but different functional groups.

    (3R)-3-Amino-4-methylpentanoic acid: A closely related compound with one less carbon in the chain.

Uniqueness

(3R)-3-Amino-4-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group on the hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3R)-3-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1

InChI Key

JHEDYGILOIBOTL-PRJDIBJQSA-N

Isomeric SMILES

CCC(C)[C@@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(CC(=O)O)N

Origin of Product

United States

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